1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol
Description
Properties
IUPAC Name |
1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDMLEKFSFOUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(CSC2=CC=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol typically involves the reaction of 4-chlorothiophenol with 1,3-dichloropropan-2-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon atoms of the dichloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl groups or to convert the sulfanyl groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dechlorinated products.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and hydroxyl groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity. Additionally, the compound’s chlorophenyl groups may contribute to its overall biological activity by enhancing its lipophilicity and facilitating its interaction with cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Variants: (R)- and (S)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol
These enantiomers share the core structure of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol but differ in stereochemistry at the hydroxyl-bearing carbon. Both enantiomers exhibit identical physicochemical properties (e.g., melting point, solubility) but may display divergent biological activities due to chiral recognition in biological systems. For instance:
- Spectral Data : ¹H NMR analysis (CDCl₃) of (S)-1c shows δ 7.34 (d, J = 8.5 Hz, Ar-H), 3.90–3.84 (m, CH-OH), and 1.29 (d, J = 6 Hz, CH₃), consistent with the target compound’s aromatic and aliphatic regions .
- Synthesis : Enantiomers are synthesized via enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones, yielding >50% efficiency .
Amino-Substituted Analog: 1-Amino-3-[(4-chlorophenyl)sulfanyl]propan-2-ol
This derivative replaces one sulfanyl group with an amino (-NH₂) moiety, altering both electronic and steric profiles:
- Molecular Formula: C₉H₁₂ClNOS
- Molecular Weight : 217.71 g/mol .
- However, the reduced hydrophobicity compared to the parent compound may limit membrane permeability.
Aryloxy vs. Sulfanyl Derivatives
1,3-Bis(aryloxy)propan-2-ol derivatives (e.g., 1,3-bis(4-chlorophenoxy)propan-2-ol) differ in the oxygen-for-sulfur substitution. Key distinctions include:
- Electronic Effects : Thioether (S-) groups are less electron-withdrawing than ether (O-) linkages, altering aromatic ring reactivity .
- Hydrophobicity : Sulfanyl groups increase lipophilicity, enhancing lipid membrane penetration, whereas aryloxy derivatives may favor aqueous environments.
- Biological Activity : Aryloxy derivatives have shown antileishmanial activity, while sulfanyl analogs are understudied but hypothesized to exhibit similar or enhanced efficacy due to improved bioavailability .
Complex Derivatives with Additional Moieties
Compounds like 2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol incorporate heterocyclic groups (indole, triazole) alongside the 4-chlorophenylsulfanyl unit:
- Molecular Formula : C₁₉H₁₆ClN₃O
- Key Features : The triazole and indole groups introduce hydrogen-bonding and π-π stacking interactions, critical for antifungal activity (e.g., CYP51 enzyme inhibition) .
- Comparison : Such derivatives exhibit enhanced antifungal selectivity compared to simpler sulfanyl analogs, highlighting the importance of auxiliary functional groups in target engagement .
Biological Activity
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol features two chlorophenyl groups attached to a central propanol backbone with sulfanyl (thioether) functionalities. This configuration is believed to enhance its lipophilicity, which may facilitate interactions with biological membranes.
The exact mechanism by which 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets through its sulfanyl and hydroxyl groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function or activity.
Antimicrobial Activity
Research indicates that 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains, showing promising results in inhibiting growth. The compound's efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways. Specific studies have highlighted its effectiveness against breast cancer and leukemia cell lines .
Research Findings and Case Studies
Applications in Drug Development
Given its unique structure and biological activity, 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is being explored as a lead compound for drug development. Its potential applications include:
- Antimicrobial agents : Development of new antibiotics targeting resistant strains.
- Cancer therapeutics : Formulation of drugs aimed at specific cancer types through targeted delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
